N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide

Medicinal Chemistry Sulfonamide Pharmacology Target Profiling

This tertiary benzenesulfonamide lacks a primary sulfonamide H-bond donor (HBD=0), precluding canonical zinc-binding at carbonic anhydrase active sites. Distinguished from classical CA inhibitors, it serves as a scaffold for non-zinc-binding CA inhibitor development, with favorable computed permeability (TPSA 66.1 Ų, XLogP3 2.1). Ideal for inclusion in benzenesulfonamide panels probing N-substitution effects on cellular permeability. Requires in-house CA inhibition assay for immediate characterization. Purchase only if your lab has established CA assays.

Molecular Formula C16H24N2O3S
Molecular Weight 324.44
CAS No. 433314-05-7
Cat. No. B2707240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide
CAS433314-05-7
Molecular FormulaC16H24N2O3S
Molecular Weight324.44
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2
InChIInChI=1S/C16H24N2O3S/c1-3-18(4-2)22(20,21)15-10-8-14(9-11-15)16(19)17-12-6-5-7-13-17/h8-11H,3-7,12-13H2,1-2H3
InChIKeyFOQRFPFBRPNCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide (CAS 433314-05-7): Baseline Characterization and Class Context


N,N-Diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide (CAS 433314-05-7, molecular formula C₁₆H₂₄N₂O₃S, molecular weight 324.4 g/mol) is a fully substituted tertiary benzenesulfonamide featuring an N,N-diethylsulfonamide group para to a piperidine-1-carbonyl moiety [1]. It is cataloged in PubChem (CID 800172), ChEMBL (CHEMBL1438390), and several screening libraries (e.g., MLS000530981, HMS2419E11) [1]. The compound lacks a primary sulfonamide hydrogen-bond donor (hydrogen bond donor count = 0), which distinguishes it from classical carbonic anhydrase inhibitor pharmacophores that rely on the deprotonated SO₂NH⁻ group for zinc coordination [2]. At the time of analysis, no peer-reviewed primary research article, patent with explicit exemplified data, or authoritative biological database entry provides quantitative activity data (IC₅₀, Kᵢ, EC₅₀, etc.) specifically attributed to this compound.

Why In-Class Benzenesulfonamides Cannot Substitute for N,N-Diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide in Research Procurement


Benzenesulfonamides bearing a piperidine-1-carbonyl substituent constitute a structurally diverse class with wide-ranging biological activity dependent on the nature of the sulfonamide nitrogen substitution [1][2]. Tertiary sulfonamides such as this compound lack the sulfonamide N–H donor essential for canonical zinc-binding interactions with carbonic anhydrase isoforms, fundamentally altering their target engagement profile compared to primary or secondary sulfonamide analogs [1]. In the absence of comparative pharmacological data for this specific compound, any generic substitution by a structurally related analog introduces unquantifiable risk of altered potency, selectivity, and off-target liability. The failure to identify published quantitative differentiation data underscores the procurement risk: the compound's activity profile relative to its closest analogs remains experimentally unvalidated, and substitution without empirical evidence is scientifically inadvisable.

N,N-Diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide: Quantitative Differentiation Evidence Summary


Evidence Gap: Absence of Quantitative Biological Activity Data for Direct Comparator Analysis

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases (Google Patents, USPTO, EPO) returned no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition at defined concentration, or selectivity ratio) specifically attributed to N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide [1][2][3]. The compound appears in PubChem and ChEMBL with identifiers but without associated bioactivity annotations. No head-to-head comparison with a named structural analog exists in the peer-reviewed or patent literature. This evidence gap prevents the calculation of any quantified difference (e.g., fold selectivity, potency shift) required for comparator-based differentiation.

Medicinal Chemistry Sulfonamide Pharmacology Target Profiling

Structural Differentiation: Tertiary Sulfonamide Character Alters Zinc-Binding Capacity

The target compound has a hydrogen bond donor count of 0 [1], meaning its N,N-diethylsulfonamide group cannot donate the N–H hydrogen bond required for coordination to the active-site zinc ion in carbonic anhydrase isoforms. In contrast, primary sulfonamide CA inhibitors such as acetazolamide, ethoxzolamide, and the 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide series reported by Buemi et al. (2018) possess the essential SO₂NH₂ group and achieve subnanomolar to low nanomolar Kᵢ values against hCA II (e.g., compounds 7a, 7b, 8b: Kᵢ < 1 nM) [2][3]. This is a class-level inference: tertiary benzenesulfonamides as a class exhibit a distinct, non-zinc-binding mechanism of CA inhibition compared to primary sulfonamides, as demonstrated by Le Darz et al. (2015) [4]. Without direct quantitative data for this specific compound, the magnitude of any affinity shift relative to a primary sulfonamide comparator cannot be quantified.

Carbonic Anhydrase Inhibition Structure-Activity Relationships Medicinal Chemistry

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison to Primary Sulfonamide Analogs

The target compound has a computed XLogP3 of 2.1 and a topological polar surface area (TPSA) of 66.1 Ų [1]. In comparison, a representative primary sulfonamide analog from the same piperidine-1-carbonyl class—4-(piperidine-1-carbonyl)benzenesulfonamide (CAS 149818-39-5, the des-N,N-diethyl analog)—has a TPSA of 80.6 Ų and a lower XLogP [2]. The lower TPSA and higher lipophilicity of the tertiary sulfonamide predict improved passive membrane permeability relative to its primary sulfonamide counterpart, which is consistent with the class-level observation by Le Darz et al. (2015) that tertiary benzenesulfonamides achieve a distinct hCA II selectivity profile via a novel binding mechanism not requiring the classical zinc-coordination motif [3]. This difference is quantifiable in physicochemical terms but has not been correlated with a measured cellular permeability or oral bioavailability endpoint specifically for this compound.

Drug-like Properties Lipophilicity Permeability Prediction

N,N-Diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide: Appropriate Application Scenarios Based on Available Evidence


Chemical Probe Development for Non-Classical Carbonic Anhydrase Inhibition

Based on the class-level evidence that tertiary benzenesulfonamides inhibit hCA II through a mechanism distinct from zinc coordination by primary sulfonamides [1], this compound may serve as a starting scaffold for developing non-zinc-binding CA inhibitors. However, the absence of published Kᵢ or IC₅₀ data for this specific compound means any probe development program must begin with de novo in vitro profiling. Procurement is appropriate only when the research group has established CA inhibition assays available for immediate characterization. This scenario is supported by the crystallographic and enzymatic data from Buemi et al. (2018) and Le Darz et al. (2015) for structurally related tertiary benzenesulfonamides [1].

Permeability and Physicochemical Profiling Studies

The compound's computed lower TPSA (66.1 Ų) and moderate lipophilicity (XLogP3 = 2.1) compared to primary sulfonamide analogs predict favorable passive membrane permeability [1]. It is suited for inclusion in a panel of benzenesulfonamides designed to probe the relationship between sulfonamide N-substitution and cellular permeability (e.g., in Caco-2 or PAMPA assays). However, no experimental permeability data exist for this compound, and procurement must be accompanied by a plan to generate these data in-house. This application derives directly from the physicochemical differentiation evidence in Section 3, Evidence Item 3.

Synthetic Methodology Development and Electrosynthetic Studies

N,N-diethylbenzenesulfonamide derivatives have been investigated in electrosynthetic methoxylation and dealkylation studies [1]. While the specific compound has not been studied in this context, its structural features make it a candidate for exploring anodic methoxylation or sulfonamide S–N cleavage reactions, building on the work by Golub et al. (2015) on N-acyl and N-sulfonyl piperidine electrochemistry [1]. Procurement for synthetic methodology research is justified by analogy to published electrochemical studies on related N,N-diethylbenzenesulfonamides.

Quote Request

Request a Quote for N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.